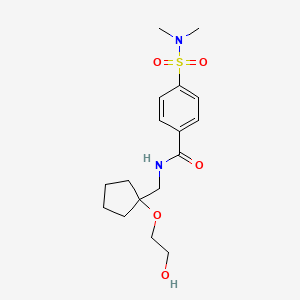
3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced via a reductive amination reaction . The methoxyphenyl and phenylsulfonyl groups could be introduced through electrophilic aromatic substitution reactions . The propenone group could potentially be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dimethylamino group would likely introduce some basicity into the molecule, while the phenylsulfonyl and propenone groups could potentially introduce some acidity . The methoxyphenyl group could potentially introduce some electron-donating character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the dimethylamino group could potentially undergo reactions typical of amines, such as protonation or alkylation . The phenylsulfonyl and propenone groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the dimethylamino group could potentially increase the compound’s solubility in water . The presence of multiple aromatic rings could potentially increase the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Compounds with a dimethylamino group and a sulfonyl group, similar in structure to 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one, have been developed as fluorescent solvatochromic dyes. These exhibit solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Optical and Laser Technology
A derivative of this compound was synthesized for investigating its nonlinear optical properties. It showed potential for optical device applications, such as optical limiters, due to its unique absorption behavior at different laser intensities (Rahulan et al., 2014).
Copper-Catalyzed Transformations
The compound was used in a copper(I)-catalyzed C-S coupling/C-H functionalization process to synthesize 2-(phenylthio)phenols. This highlights its utility in facilitating complex chemical transformations (Xu et al., 2010).
Enzyme Inhibitory Studies
In a study focused on Alzheimer’s disease, derivatives of this compound were investigated for their enzyme inhibitory effects. These studies are crucial for developing therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).
Electrochemical Behavior
The electrochemical properties of related compounds have been explored, which is significant for understanding their potential in various electrochemical applications (David et al., 1995).
Pharmaceutical and Biological Studies
The tautomeric behavior of similar molecules, which is crucial for their pharmaceutical and biological activities, has been investigated using spectroscopic methods (Erturk et al., 2016).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of the dimethylamino group suggests it could potentially interact with biological targets through ionic interactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-19(2)13-17(24(21,22)16-7-5-4-6-8-16)18(20)14-9-11-15(23-3)12-10-14/h4-13H,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGIPCTOCCRNL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)
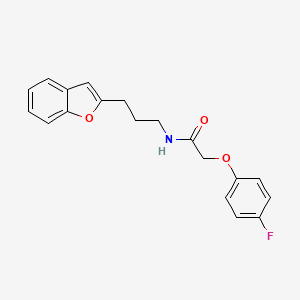
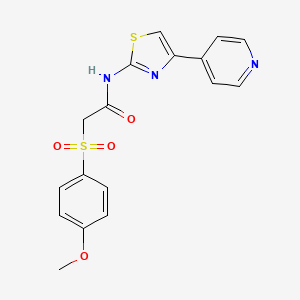

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)
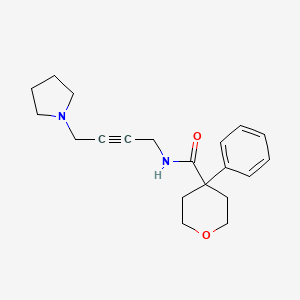
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)
![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)
![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)
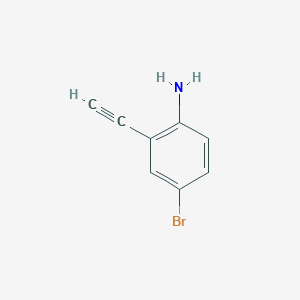
![2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2767995.png)
